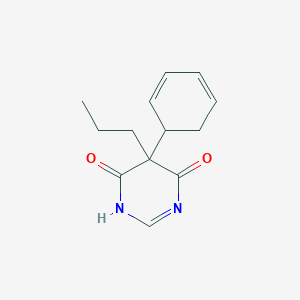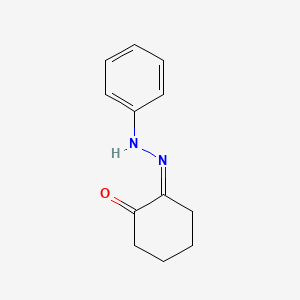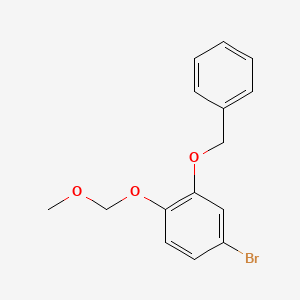
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available benzene derivatives. One common method involves the bromination of a benzyloxy-substituted benzene, followed by the introduction of the methoxymethoxy group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybromobenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
4-Bromo-1-(methoxymethoxy)benzene: Lacks the benzyloxy group, affecting its reactivity and applications.
2-(Benzyloxy)-1-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
2-(Benzyloxy)-4-bromo-1-(methoxymethoxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications in various fields. The presence of both benzyloxy and methoxymethoxy groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C15H15BrO3 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-11-19-14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
WORBCHLUWVCSFS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


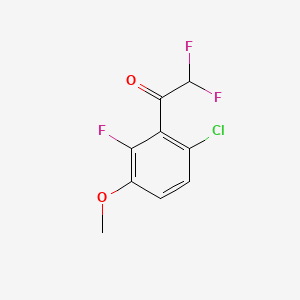
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
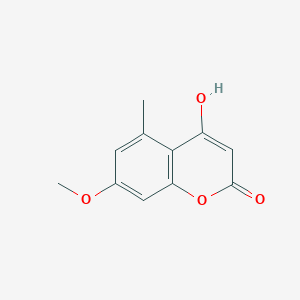
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)

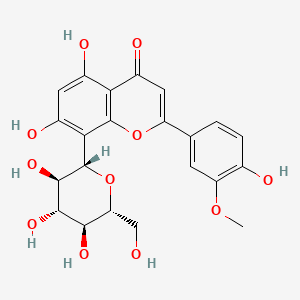
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
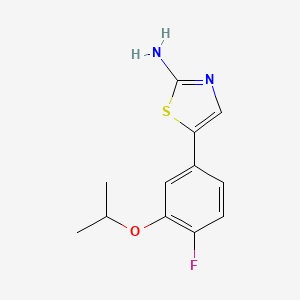
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
